3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile
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Overview
Description
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile is a complex organic compound that features a benzothiazole moiety linked to a diazenyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole is then chlorinated to introduce the chloro substituent. The diazenyl group is formed through a diazotization reaction, which involves the reaction of an aromatic amine with nitrous acid. The final step involves coupling the diazenyl intermediate with the phenyl ring and introducing the propanenitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The chloro substituent on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines resulting from the cleavage of the diazenyl group.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized as a dye intermediate and in the development of advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. The benzothiazole moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]
- Propanenitrile, 3-[2-[ethyl[3-methyl-4-[2-(5-nitro-1,2-benzisothiazol-3-yl)diazenyl]phenyl]amino]ethoxy]
Uniqueness
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile is unique due to the presence of the chloro substituent on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The combination of the benzothiazole and diazenyl groups also imparts distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
153613-81-1 |
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Molecular Formula |
C18H16ClN5S |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
3-[2-[4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C18H16ClN5S/c19-14-4-7-16-17(12-14)25-18(22-16)24-23-15-5-2-13(3-6-15)8-11-21-10-1-9-20/h2-7,12,21H,1,8,10-11H2 |
InChI Key |
JDKGAXZOBJMYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCCC#N)N=NC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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